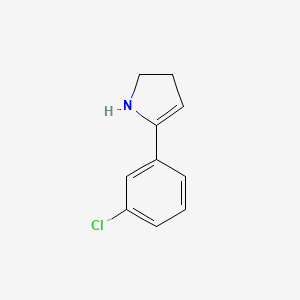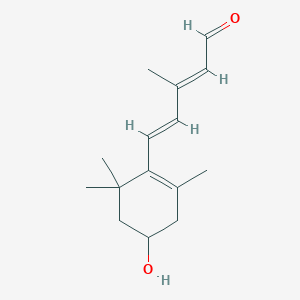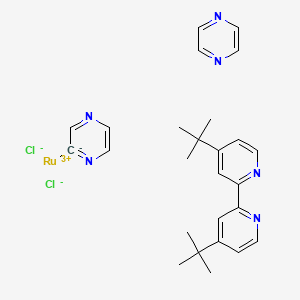
5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with an amine to form an imine intermediate, which then undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrroles.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrroles.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrole
- 5-(2-chlorophenyl)-2,3-dihydro-1H-pyrrole
- 5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrole
Uniqueness
5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H10ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-5,7,12H,2,6H2 |
InChI Key |
UTBXOBBRFIWXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate](/img/structure/B11825160.png)
![2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825166.png)
![3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825178.png)
![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)


![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)
![Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)

![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)
![(4R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B11825246.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)

![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)
